Darunavir-d9
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m0/s1/i1D3,2D3,15D2,18D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBJHOAVZSMMDJ-SYUAEXFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated darunavir, specifically darunavir-d9. This isotopically labeled analog of the potent HIV-1 protease inhibitor, darunavir, serves as a critical internal standard for pharmacokinetic and bioanalytical studies, ensuring accurate quantification in complex biological matrices. This document details a proposed synthetic pathway, experimental protocols, and in-depth characterization methodologies.
Introduction
Darunavir is a second-generation protease inhibitor that has demonstrated significant efficacy against both wild-type and multidrug-resistant strains of HIV-1.[1] Its mechanism of action involves the potent inhibition of the viral protease, an enzyme essential for the maturation of infectious virions.[2] The development of deuterated analogs of therapeutic agents, such as this compound, is crucial for advancing drug development. The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass, which is readily distinguishable by mass spectrometry. This property makes deuterated compounds ideal internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, allowing for precise and accurate quantification of the parent drug in biological samples.[1][3] this compound, in which the nine hydrogen atoms of the isobutyl group are replaced with deuterium, is a commonly used internal standard for this purpose.[1][3]
Synthesis of Deuterated Darunavir (this compound)
The synthesis of this compound can be achieved by adapting established synthetic routes for darunavir, with the key modification being the use of a deuterated starting material, specifically isobutylamine-d9. A plausible and efficient synthetic approach is outlined below.
Proposed Synthetic Scheme
The synthesis commences with the reaction of a suitably protected (2S,3S)-1,2-epoxy-3-amino-4-phenylbutane derivative with isobutylamine-d9. This is followed by sulfonylation and subsequent coupling with the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl moiety to yield the final deuterated product.
Experimental Workflow: Synthesis of this compound
Caption: Proposed synthetic workflow for deuterated darunavir (this compound).
Detailed Experimental Protocols
Step 1: Synthesis of Deuterated Isobutylamine (Isobutylamine-d9)
The synthesis of isobutylamine-d9 is a critical prerequisite. While commercially available, it can also be synthesized from deuterated precursors. A common method involves the reduction of a deuterated pivalonitrile or the reductive amination of deuterated isobutyraldehyde.
Step 2: Synthesis of 4-amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)-benzenesulfonamide
This key intermediate is synthesized in a multi-step process:
-
Epoxide Ring Opening: A protected (2S,3S)-1,2-epoxy-3-amino-4-phenylbutane is reacted with isobutylamine-d9 in a suitable solvent such as isopropanol at an elevated temperature.
-
Sulfonylation: The resulting amino alcohol is then reacted with p-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a solvent like dichloromethane.
-
Reduction: The nitro group of the benzenesulfonamide is subsequently reduced to an amine, typically through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) in a solvent such as methanol or ethyl acetate.
Step 3: Coupling to form this compound
The final step involves the coupling of the synthesized deuterated amine intermediate with an activated form of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.
-
Activation of the Furan Moiety: (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is activated with a coupling agent such as N,N'-disuccinimidyl carbonate (DSC) or bis-(4-nitrophenyl)carbonate in the presence of a base like pyridine or triethylamine.[4]
-
Coupling Reaction: The activated furan derivative is then reacted with the deuterated amine intermediate in an aprotic solvent like acetonitrile or N-methyl-2-pyrrolidinone (NMP) to yield this compound.[4]
Step 4: Purification
The final product is purified using techniques such as column chromatography on silica gel followed by recrystallization to obtain high-purity this compound.
Characterization of Deuterated Darunavir
Thorough characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized this compound.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is the primary technique for confirming the successful incorporation of deuterium and determining the isotopic purity.
Experimental Protocol: HRMS Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.
-
Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range.
-
Data Analysis: The monoisotopic mass of this compound is determined and compared to the theoretical mass. The isotopic distribution is analyzed to calculate the percentage of deuteration.
| Parameter | Non-deuterated Darunavir | Deuterated Darunavir (d9) |
| Molecular Formula | C₂₇H₃₇N₃O₇S | C₂₇H₂₈D₉N₃O₇S |
| Monoisotopic Mass | 547.2430 g/mol | 556.2995 g/mol |
| Expected [M+H]⁺ | 548.2508 m/z | 557.3073 m/z |
Table 1: Theoretical Mass Data for Darunavir and this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of the molecule and the specific locations of deuterium incorporation.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvents: Deuterated solvents such as DMSO-d₆ or CDCl₃ are used.
-
Experiments: ¹H NMR and ¹³C NMR spectra are acquired.
-
Data Analysis: In the ¹H NMR spectrum of this compound, the signals corresponding to the isobutyl protons will be absent or significantly reduced in intensity. The remaining signals should correspond to the non-deuterated portions of the molecule. The ¹³C NMR spectrum will show the presence of all carbon atoms, with those bonded to deuterium exhibiting characteristic splitting patterns (if observed) and potentially slight shifts.
| Proton Assignment | Darunavir (Expected δ, ppm) | This compound (Expected δ, ppm) |
| Aromatic Protons | 6.6 - 7.8 | 6.6 - 7.8 |
| Phenylmethyl Protons | ~2.7 - 3.0 | ~2.7 - 3.0 |
| Hydroxy Proton | Variable | Variable |
| Carbamate NH | Variable | Variable |
| Furan Protons | ~3.5 - 5.1 | ~3.5 - 5.1 |
| Isobutyl CH | ~1.8 | Absent |
| Isobutyl CH₂ | ~2.9 | Absent |
| Isobutyl CH₃ | ~0.8 | Absent |
Table 2: Expected ¹H NMR Chemical Shifts for Darunavir and this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized deuterated darunavir.
Experimental Protocol: HPLC Analysis
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where darunavir has significant absorbance (e.g., 265 nm).
-
Analysis: The chromatogram is analyzed to determine the percentage purity based on the peak area of the main component relative to any impurities.
| Parameter | Typical Value |
| Chemical Purity | >98% |
| Isotopic Purity | >98% (as determined by MS) |
Table 3: Typical Purity Specifications for this compound.
Mechanism of Action and Signaling Pathway
Darunavir exerts its antiviral effect by inhibiting the HIV-1 protease enzyme. This enzyme is crucial for the viral life cycle as it cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes.[5][6] Inhibition of this process results in the production of immature, non-infectious viral particles.
Signaling Pathway: HIV-1 Protease Inhibition by Darunavir
Caption: Mechanism of action of darunavir in inhibiting HIV-1 protease.
Darunavir is a non-peptidic protease inhibitor designed to have high affinity and a high genetic barrier to resistance.[7] It binds to the active site of the protease, a C2-symmetric homodimer, through a network of hydrogen bonds, particularly with the catalytic aspartate residues (Asp25 and Asp25') and backbone atoms of the active site.[5] This tight binding competitively inhibits the natural substrates from accessing the active site, thereby blocking the catalytic activity of the enzyme.[5]
Conclusion
The synthesis and characterization of deuterated darunavir are essential for the accurate bioanalysis of this critical antiretroviral drug. By employing a synthetic strategy that incorporates a deuterated isobutyl moiety, this compound can be produced with high chemical and isotopic purity. Rigorous characterization using mass spectrometry, NMR, and HPLC confirms the successful synthesis and ensures its suitability as an internal standard. A thorough understanding of its synthesis and characterization, coupled with knowledge of its mechanism of action, provides a solid foundation for researchers and drug development professionals working in the field of HIV therapeutics.
References
- 1. Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Darunavir - Wikipedia [en.wikipedia.org]
- 6. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 7. Resilience to resistance of HIV-1 protease inhibitors: profile of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Darunavir and its deuterated analog, Darunavir-d9, in the context of HIV protease inhibition. It includes detailed experimental protocols for key assays, a summary of quantitative data, and visualizations of the core mechanisms and workflows.
Core Mechanism of Action of Darunavir
Darunavir is a potent, second-generation, non-peptidic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1] Its mechanism of action is centered on the competitive inhibition of this viral enzyme.
HIV-1 protease is an aspartic protease that functions as a homodimer. It is responsible for the cleavage of the viral Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes. This proteolytic processing is an essential step in the maturation of infectious virions.
Darunavir is designed to mimic the transition state of the natural substrates of HIV-1 protease. It binds with high affinity to the active site of the protease dimer, preventing the entry and cleavage of the viral polyproteins. This interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions with the amino acid residues of the active site, including the catalytic aspartate residues (Asp25 and Asp25'). By blocking the protease's function, Darunavir leads to the production of immature, non-infectious viral particles, thus inhibiting viral replication.
A key feature of Darunavir's design is its extensive interaction with the backbone of the protease active site. This makes it less susceptible to resistance mutations, which often occur in the side chains of the active site residues. Darunavir has a high genetic barrier to the development of resistance compared to other protease inhibitors. Some studies also suggest a dual mechanism of action for Darunavir, where it not only inhibits the active protease dimer but may also interfere with the dimerization of protease monomers.
The Role of Deuteration in this compound
This compound is a deuterated version of Darunavir, where nine hydrogen atoms on the isobutyl group have been replaced with deuterium. Deuterium is a stable, non-radioactive isotope of hydrogen that contains an additional neutron.
The primary rationale for deuterating drugs is to leverage the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. Consequently, it is more difficult for metabolic enzymes, such as the cytochrome P450 (CYP) family in the liver, to break the C-D bond.
In the case of Darunavir, the isobutyl moiety is a known site of metabolic oxidation. By deuterating this position, the metabolic breakdown of this compound is slowed down compared to its non-deuterated counterpart. This is expected to result in:
-
Longer half-life: The drug remains in the body for a longer period.
-
Increased plasma exposure (AUC): The overall amount of the drug in the bloodstream over time is higher.
-
Potentially reduced dosing frequency: Due to its longer half-life, the drug may be administered less often.
It is crucial to note that deuteration is a pharmacokinetic modification and is not expected to alter the fundamental pharmacodynamic properties of the drug. Therefore, the mechanism of action of this compound at the HIV protease active site is presumed to be identical to that of Darunavir. Currently, publicly available data directly comparing the in vitro inhibitory potency (e.g., IC50, Ki) of this compound and Darunavir is limited. This compound is often used as an internal standard in analytical methods for the quantification of Darunavir due to its similar chemical properties and distinct mass.
Quantitative Data: In Vitro Inhibitory Activity of Darunavir
| Parameter | Value | Description |
| IC50 | 3 - 6 nM | The half-maximal inhibitory concentration against various laboratory strains of HIV-1 in cell-based assays.[2] |
| Ki | 10 - 16 pM | The inhibition constant, representing the binding affinity of Darunavir to the purified HIV-1 protease enzyme. |
| EC50 | 55 ng/mL | The half-maximal effective concentration required to inhibit viral replication in cell culture, a measure of antiviral potency.[3][4] |
Experimental Protocols
HIV-1 Protease Inhibition Assay (Fluorometric)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified HIV-1 protease. A common method is a fluorometric assay using a synthetic peptide substrate with a fluorophore and a quencher.
Principle: A synthetic peptide substrate containing a specific cleavage site for HIV-1 protease is flanked by a fluorescent donor molecule and a quencher molecule. In the intact peptide, the fluorescence is quenched due to their proximity (Förster Resonance Energy Transfer - FRET).[5][6][7][8][9][10] Upon cleavage by HIV-1 protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time.[11][12] The rate of this increase is proportional to the enzyme's activity.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate (e.g., based on the p17/p24 cleavage site)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing NaCl)[13]
-
Test compounds (Darunavir, this compound) dissolved in DMSO
-
Control inhibitor (e.g., Pepstatin A)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test compounds and a control inhibitor in DMSO. Serially dilute the compounds in assay buffer to the desired concentrations.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add a defined amount of recombinant HIV-1 protease to each well. Then, add the serially diluted test compounds or control inhibitor. Include wells with enzyme only (positive control) and wells with buffer only (background). Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm or 490/520 nm, depending on the substrate).[8][10][11][12] Measure the fluorescence intensity kinetically at regular intervals (e.g., every minute) for a specified period (e.g., 60 minutes) at 37°C.[11][12]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the substrate concentration and Km are known. For tight-binding inhibitors like Darunavir, the Morrison equation may be more appropriate.[13]
-
Cell-Based Antiviral Activity Assay (TZM-bl Reporter Gene Assay)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context. The TZM-bl cell line is a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, and contains integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter.
Principle: When TZM-bl cells are infected with HIV-1, the viral Tat protein is produced, which activates the HIV-1 LTR promoter, leading to the expression of the luciferase reporter gene.[14][15][16] The amount of light produced by the luciferase reaction is directly proportional to the level of viral replication.[14][15] An antiviral compound will inhibit viral replication and thus reduce luciferase expression.
Materials:
-
TZM-bl cells
-
HIV-1 virus stock (e.g., laboratory-adapted strains or pseudoviruses)
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
Test compounds (Darunavir, this compound)
-
96-well clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate overnight to allow for cell adherence.[17]
-
Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the diluted compounds.
-
Virus Infection: Add a pre-titered amount of HIV-1 virus stock to each well. Include wells with cells and virus but no compound (virus control) and wells with cells only (cell control).
-
Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.[14][16]
-
Luciferase Assay: After incubation, remove the culture medium and add the luciferase assay reagent to each well to lyse the cells and provide the substrate for the luciferase reaction.
-
Luminescence Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control.
-
Plot the percentage of inhibition against the compound concentration.
-
Determine the EC50 value (the concentration at which 50% of viral replication is inhibited) from the dose-response curve.
-
Visualizations
Mechanism of Action of Darunavir
Caption: Darunavir inhibits HIV maturation by binding to the active site of HIV protease.
Experimental Workflow for HIV-1 Protease Inhibition Assay
Caption: Workflow for determining the IC50 of protease inhibitors.
Experimental Workflow for Cell-Based Antiviral Assay
Caption: Workflow for determining the EC50 of antiviral compounds.
References
- 1. patents.justia.com [patents.justia.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Pharmacokinetics of Darunavir at 900 Milligrams and Ritonavir at 100 Milligrams Once Daily when Coadministered with Efavirenz at 600 Milligrams Once Daily in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of darunavir at 900 milligrams and ritonavir at 100 milligrams once daily when coadministered with efavirenz at 600 milligrams once daily in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 7. researchgate.net [researchgate.net]
- 8. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]
- 9. eurogentec.com [eurogentec.com]
- 10. SensoLyte® 520 HIV Protease Assay Kit Fluorimetric - 1 kit [eurogentec.com]
- 11. abcam.co.jp [abcam.co.jp]
- 12. abcam.cn [abcam.cn]
- 13. raineslab.com [raineslab.com]
- 14. hiv.lanl.gov [hiv.lanl.gov]
- 15. hiv.lanl.gov [hiv.lanl.gov]
- 16. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the pivotal, albeit often behind-the-scenes, role of Darunavir-d9 in the field of virology. While not a therapeutic agent itself, this stable isotope-labeled (SIL) analogue of the potent HIV-1 protease inhibitor, Darunavir, is a critical tool in the precise quantification of the active drug in complex biological matrices. Such accurate measurements are fundamental to understanding the pharmacokinetics, safety, and efficacy of Darunavir, thereby underpinning its successful clinical use in the management of HIV infection. This guide will provide an in-depth look at the methodologies where this compound is employed, offering detailed experimental protocols and quantitative data for researchers and drug development professionals.
The Critical Role of Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential for accurate and precise results. An ideal internal standard should behave chemically and physically as closely as possible to the analyte of interest to compensate for variations during sample preparation and analysis. A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" for this purpose. The incorporation of nine deuterium atoms into the Darunavir structure results in a molecule with a higher mass but nearly identical physicochemical properties to the parent drug. This allows it to co-elute with Darunavir during chromatography and experience similar ionization efficiency in the mass spectrometer, yet be distinguishable by its mass-to-charge ratio (m/z).
Quantitative Analysis of Darunavir in Biological Matrices
The primary application of this compound is as an internal standard for the quantification of Darunavir in various biological samples, most commonly human plasma and peripheral blood mononuclear cells (PBMCs). This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction studies.
Data Presentation: LC-MS/MS Parameters for Darunavir Quantification
The following table summarizes typical mass spectrometry parameters used for the detection and quantification of Darunavir and its internal standard, this compound. These values are representative and may be optimized for specific instrumentation and matrices.
| Parameter | Darunavir | This compound (Internal Standard) |
| Parent Ion (m/z) | 548.2 | 557.2 |
| Product Ion (m/z) | 392.2 | 401.2 |
| Collision Energy (eV) | 25 | 25 |
| Cone Voltage (V) | 40 | 40 |
Note: These values can vary depending on the specific mass spectrometer and source conditions used.
Experimental Protocols
Protocol 1: Quantification of Darunavir in Human Plasma using LC-MS/MS
This protocol outlines a typical procedure for the extraction and analysis of Darunavir from human plasma samples.
1. Materials and Reagents:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Darunavir reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Sample Preparation (Solid Phase Extraction):
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in the data table.
4. Quantification:
-
The concentration of Darunavir in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve prepared in a blank matrix.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.
Caption: A high-level overview of the bioanalytical workflow for Darunavir quantification.
Caption: The logic of using a stable isotope-labeled internal standard for accurate quantification.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Darunavir-d9, a deuterium-labeled isotopologue of the HIV protease inhibitor Darunavir, as a critical tool in the study of its metabolism. This document details the metabolic pathways of Darunavir, the principles of using stable isotope-labeled compounds in metabolic research, and practical experimental protocols for in vitro studies.
Introduction to Darunavir and its Metabolism
Darunavir (DRV) is a potent, second-generation HIV-1 protease inhibitor.[1] It is a cornerstone of highly active antiretroviral therapy (HAART), particularly for treatment-experienced patients. The clinical efficacy of Darunavir is significantly influenced by its pharmacokinetic profile, which is primarily dictated by its metabolism.
Darunavir is extensively metabolized in the liver, almost exclusively by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][3][4] This rapid metabolism leads to a low oral bioavailability, necessitating co-administration with a pharmacokinetic enhancer, typically a low dose of ritonavir or cobicistat.[1][3] These "boosters" are potent inhibitors of CYP3A4, thereby reducing the first-pass metabolism of Darunavir and significantly increasing its plasma concentrations and half-life.[2][3][5]
The primary metabolic pathways of Darunavir involve oxidation.[2] A study utilizing [14C]darunavir in healthy male subjects identified the main routes of metabolism as:
-
Carbamate hydrolysis: Cleavage of the carbamate linkage.
-
Isobutyl aliphatic hydroxylation: Oxidation of the isobutyl group.
-
Aniline aromatic hydroxylation: Oxidation of the aniline ring.
-
Benzylic aromatic hydroxylation: A lesser pathway involving oxidation of the benzylic moiety.
-
Glucuronidation: A minor conjugation pathway.[2]
The co-administration of ritonavir significantly inhibits the first three major metabolic pathways, leading to a substantial increase in the excretion of unchanged Darunavir.[2]
The Role of Stable Isotope Labeling in Metabolism Studies
Stable isotope labeling, particularly with deuterium (²H or D), is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies. The use of compounds like this compound offers several advantages:
-
Internal Standards in Bioanalysis: Deuterium-labeled compounds are ideal internal standards for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[6] Their chemical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and chromatographic behavior, while their mass difference allows for distinct detection by the mass spectrometer.
-
Metabolite Identification: Co-administering a 1:1 mixture of the labeled and unlabeled drug can simplify the identification of metabolites in complex biological matrices. Metabolites will appear as doublet peaks in the mass spectrum with a characteristic mass shift, distinguishing them from endogenous compounds.
-
Elucidation of Metabolic Pathways: By tracking the fate of the isotopic label, researchers can gain insights into metabolic pathways and bioactivation mechanisms.
-
Investigation of the Kinetic Isotope Effect (KIE): The replacement of a hydrogen atom with a deuterium atom at a site of metabolic oxidation can slow down the rate of the reaction. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. This phenomenon, known as the deuterium kinetic isotope effect, can be a valuable tool for identifying the rate-limiting steps in a metabolic pathway and for designing drugs with improved pharmacokinetic profiles.
This compound as a Tool for Studying Darunavir Metabolism
This compound is a deuterated analog of Darunavir, where nine hydrogen atoms have been replaced with deuterium. Its primary application in published literature is as an internal standard for the accurate quantification of Darunavir in biological samples using LC-MS/MS.[6]
While direct comparative metabolism studies of Darunavir and this compound are not extensively available in the public domain, the principles of stable isotope labeling suggest its potential for deeper metabolic investigation. By strategically placing the deuterium labels on moieties susceptible to metabolism, such as the isobutyl group, one could probe the kinetic isotope effect on specific metabolic pathways. A significant KIE would manifest as a change in the ratio of different metabolites formed from this compound compared to Darunavir.
Experimental Protocols
In Vitro Metabolism of Darunavir using Human Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of Darunavir in vitro.
Materials:
-
Darunavir
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
This compound (as internal standard)
Procedure:
-
Preparation of Incubation Mixtures:
-
In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, human liver microsomes (final protein concentration typically 0.2-1 mg/mL), and the NADPH regenerating system.
-
Prepare a stock solution of Darunavir in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is low, typically <0.5%, to avoid enzyme inhibition).
-
-
Incubation:
-
Pre-warm the incubation mixtures at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding Darunavir to the incubation mixture to achieve the desired final concentration (e.g., 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately stop the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile) with the internal standard (this compound).
-
-
Sample Processing:
-
Vortex the quenched samples to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Data Analysis:
-
The disappearance of the parent compound (Darunavir) over time is monitored by LC-MS/MS.
-
The metabolic stability can be expressed as the in vitro half-life (t½) and intrinsic clearance (CLint).
LC-MS/MS Method for the Quantification of Darunavir
This is a representative LC-MS/MS method for the analysis of Darunavir in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Phenomenex Synergi Fusion-RP 80A, 150 mm x 2 mm, 4 µm particle size).[7]
-
Mobile Phase: A gradient of water with 0.05% formic acid (Solvent A) and acetonitrile with 0.05% formic acid (Solvent B).[7]
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
Column Temperature: 35°C.[7]
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Darunavir: Monitor a specific precursor ion to product ion transition (e.g., m/z 548.3 → 392.3).
-
This compound (Internal Standard): Monitor the corresponding transition for the deuterated analog (e.g., m/z 557.3 → 401.3).
-
Data Acquisition and Processing:
-
The peak areas of the analyte (Darunavir) and the internal standard (this compound) are integrated.
-
A calibration curve is constructed by plotting the peak area ratio (Darunavir/Darunavir-d9) against the concentration of the calibration standards.
-
The concentration of Darunavir in the unknown samples is determined from the calibration curve.
Quantitative Data
The following table summarizes key pharmacokinetic and metabolic data for Darunavir from published studies.
| Parameter | Unboosted Darunavir | Boosted Darunavir (with Ritonavir) | Reference |
| Oral Bioavailability | 37% | 82% | [3] |
| Terminal Elimination Half-life | Not specified | ~15 hours | [3] |
| Primary Metabolizing Enzyme | CYP3A4 | CYP3A4 (inhibited) | [2][3][4] |
| Excretion of Unchanged Drug (as % of dose) | 8.0% | 48.8% | [2] |
| Excretion in Feces (% of dose) | 81.7% (total radioactivity) | 79.5% (total radioactivity) | [2] |
| Excretion in Urine (% of dose) | 12.2% (total radioactivity) | 13.9% (total radioactivity) | [2] |
Visualizations
Darunavir Metabolic Pathway
Caption: Major metabolic pathways of Darunavir, primarily mediated by CYP3A4.
Experimental Workflow for In Vitro Metabolism Study
Caption: A typical workflow for an in vitro Darunavir metabolism study.
Logical Relationship of Darunavir Boosting
Caption: The mechanism of action of ritonavir in boosting Darunavir exposure.
Conclusion
This compound is an indispensable tool in the bioanalysis of Darunavir, serving as a robust internal standard for accurate quantification. While its application in elucidating the finer details of Darunavir's metabolic pathways through kinetic isotope effect studies is a promising area for further research, the foundational knowledge of Darunavir's metabolism, primarily through CYP3A4, is well-established. The experimental protocols and data presented in this guide provide a solid framework for researchers and drug development professionals working with this important antiretroviral agent. Future studies employing this compound in comparative metabolic profiling could offer deeper insights into the mechanisms of its biotransformation and potential for metabolic drug-drug interactions.
References
- 1. Darunavir - Wikipedia [en.wikipedia.org]
- 2. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Pharmacological interactions with darunavir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Methodological & Application
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Darunavir in human plasma. The method utilizes Darunavir-d9 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is validated over a linear range suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Darunavir is a potent protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection. Monitoring its concentration in plasma is crucial for optimizing therapeutic efficacy and minimizing potential toxicity. This document provides a detailed protocol for the quantification of Darunavir in human plasma using a reliable HPLC-MS/MS method, which is considered the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. The use of a deuterated internal standard, this compound, corrects for matrix effects and variations in sample processing and instrument response, leading to highly reliable results.
Experimental
Materials and Reagents
-
Darunavir reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)
Preparation of Solutions
-
Darunavir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Darunavir reference standard in methanol.
-
This compound Internal Standard (IS) Working Solution (100 ng/mL): Prepare a stock solution of this compound in methanol and dilute it with 50:50 (v/v) acetonitrile:water to the final working concentration.
-
Calibration Standards and Quality Controls (QCs): Prepare a series of working solutions of Darunavir by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. Spike these working solutions into blank human plasma to obtain calibration standards and quality control samples at various concentrations.
Protocols
Sample Preparation
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 500 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube or vial for HPLC-MS/MS analysis.
HPLC Conditions
| Parameter | Value |
| Column | C18 reversed-phase, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic or gradient elution can be optimized. A typical starting point is 70% B. |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 2-3 minutes |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Darunavir Transition | 548.1 → 392.0[1] |
| This compound Transition | 557.1 → 401.0[1] |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 200 ms |
Data Presentation
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical performance characteristics.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Darunavir | 1.0 - 5000 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1.0 | < 15 | < 15 | 85 - 115 |
| Low | 3.0 | < 15 | < 15 | 85 - 115 |
| Medium | 500 | < 15 | < 15 | 85 - 115 |
| High | 4000 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery
| Analyte | Concentration Level | Mean Recovery (%) |
| Darunavir | Low | ~90 |
| Darunavir | High | ~90 |
| This compound | Working Concentration | ~89 |
Visualizations
Caption: Experimental workflow for Darunavir plasma quantification.
Conclusion
The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Darunavir in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method suitable for high-throughput analysis in clinical and research settings. The validation data demonstrates that the method meets the criteria for bioanalytical method validation, ensuring accurate and precise results for pharmacokinetic studies and therapeutic drug monitoring of Darunavir.
References
Application Note
Introduction
Darunavir (DRV) is a potent protease inhibitor widely used in the treatment of Human Immunodeficiency Virus (HIV-1) infection. Therapeutic drug monitoring of darunavir is crucial to ensure optimal drug exposure, minimize toxicity, and manage drug-drug interactions. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of darunavir in human plasma, utilizing its deuterated stable isotope, Darunavir-d9, as the internal standard (IS). The methodology presented herein is designed for high-throughput analysis in clinical and research settings.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring of darunavir.
Experimental Workflow
The following diagram outlines the major steps in the bioanalytical workflow for the quantification of darunavir in human plasma.
Caption: A flowchart illustrating the key stages of the LC-MS/MS method for darunavir analysis.
Experimental Protocols
Materials and Reagents
-
Darunavir reference standard and this compound internal standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid and ammonium acetate.
-
Human plasma (K2EDTA).
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
An electrospray ionization (ESI) source was used.
Sample Preparation
A protein precipitation method is employed for sample preparation.[1]
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard, this compound.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.[2]
-
Vortex the mixture for approximately 2 minutes.[2]
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes.[2]
-
Transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: A C18 analytical column is commonly used for separation.[3][4]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or 5mM ammonium acetate) is effective.[3][5] A typical composition could be Acetonitrile:0.1% Formic Acid (50:50, v/v).
-
Flow Rate: A flow rate of 0.6 mL/min is often employed.
-
Injection Volume: 5 µL.[2]
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[3][5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[3]
-
MRM Transitions: The precursor to product ion transitions monitored are:
-
Darunavir: m/z 548.1 → 392.0[3]
-
This compound (IS): The specific transition for this compound is not explicitly stated in the provided search results, but it would be approximately m/z 557.1 → [Product Ion]. The product ion would be determined during method development.
-
Quantitative Data Summary
The following tables summarize the validation parameters for a typical LC-MS/MS method for darunavir quantification.
Table 1: Linearity and Sensitivity
| Parameter | Value | Reference |
| Linearity Range | 20.10–3501.23 ng/mL | [5] |
| Correlation Coefficient (r²) | ≥ 0.99 | [5] |
| Lower Limit of Quantification (LLOQ) | 20.20 ng/mL | [3] |
Table 2: Precision and Accuracy
| Quality Control Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) | Reference |
| LLOQ | 7.65 | 104 | - | - | [3] |
| Low QC | < 5.0 | 99.79 - 100.24 | < 5.0 | 99.74 - 100.61 | [6] |
| Medium QC | < 5.0 | 99.79 - 100.24 | < 5.0 | 99.74 - 100.61 | [6] |
| High QC | < 5.0 | 99.79 - 100.24 | < 5.0 | 99.74 - 100.61 | [6] |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Recovery (%) | Recovery Precision (%CV) | Matrix Effect (%CV) | Reference |
| Darunavir | 78.36 ± 2.59 | 0.21 - 0.57 | No significant effect observed | [5] |
| This compound | 94.19 | - | - |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of darunavir in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for variability in sample preparation and instrument response. The simple protein precipitation extraction procedure allows for a high-throughput workflow, making this method well-suited for routine therapeutic drug monitoring and clinical research applications.
References
- 1. news-medical.net [news-medical.net]
- 2. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnrjournal.com [pnrjournal.com]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays relevant to the study of HIV-1 protease inhibitors, with a specific focus on the potential applications of Darunavir-d9. Darunavir is a potent second-generation HIV-1 protease inhibitor.[1] Its deuterated isotopologue, this compound, is commonly employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the precise quantification of darunavir in biological matrices.[1] While not typically used as a primary screening agent, the principles of HTS for HIV-1 protease can be adapted to incorporate this compound for specialized screening paradigms, such as competitive binding assays or as a tool for mass spectrometry-based screening.
Introduction to HIV-1 Protease as a Drug Target
The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle. It is an aspartyl protease responsible for the cleavage of Gag and Gag-Pol polyprotein precursors into mature, functional viral proteins.[2][3] This maturation step is essential for the production of infectious virions.[2] Inhibition of HIV-1 protease results in the release of immature, non-infectious viral particles, thus halting the progression of the infection.[3] This makes HIV-1 protease a prime target for antiretroviral therapy.[4]
Signaling Pathway of HIV-1 Maturation
The following diagram illustrates the role of HIV-1 protease in the viral life cycle.
Caption: Role of HIV-1 Protease in the viral life cycle and its inhibition by Darunavir.
High-Throughput Screening Assays for HIV-1 Protease Inhibitors
A variety of HTS assays have been developed to identify novel inhibitors of HIV-1 protease. These can be broadly categorized as biochemical assays and cell-based assays.
Biochemical Assay: FRET-Based Protease Activity Assay
This assay measures the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by HIV-1 protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.
Experimental Workflow:
References
- 1. Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 3. Effects of HIV-1 protease on cellular functions and their potential applications in antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screening and characterization of novel inhibitors targeting HIV-1 protease precursor autoprocessing - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darunavir is a potent protease inhibitor used in the treatment of HIV infection.[1][2][3] Accurate quantification of Darunavir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[4][5] This application note provides a detailed protocol for the preparation of Darunavir-d9 standard solutions for use as an internal standard in the calibration of analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated analog of Darunavir and is an ideal internal standard as it shares similar physicochemical properties with the analyte but has a different mass, allowing for accurate quantification.[6]
Materials and Reagents
-
Darunavir Ethanolate (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Dimethyl sulfoxide (DMSO)
-
Deionized or HPLC-grade water
-
Volumetric flasks (Class A)
-
Calibrated pipettes
-
Analytical balance
-
Vortex mixer
-
Sonicator
Experimental Protocols
Preparation of Darunavir Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of Darunavir Ethanolate reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol to the flask.[7]
-
Sonicate the solution for 15 minutes to ensure complete dissolution.[7]
-
Allow the solution to return to room temperature.
-
Make up the volume to 10 mL with methanol and mix thoroughly. This is the Darunavir Stock Solution (1 mg/mL) .
-
Store the stock solution at -20°C or -80°C for long-term stability.[8][9]
Preparation of this compound Internal Standard Stock Solution (1 mg/mL)
-
Accurately weigh approximately 1 mg of this compound into a 1 mL volumetric flask.
-
Dissolve the standard in methanol.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Make up the volume to 1 mL with methanol and mix thoroughly. This is the This compound Stock Solution (1 mg/mL) .
Preparation of Working Solutions
Darunavir Working Solution (100 µg/mL):
-
Pipette 1 mL of the Darunavir Stock Solution (1 mg/mL) into a 10 mL volumetric flask.
-
Dilute to the mark with a 1:1 solution of methanol and HPLC-grade water.[2] This is the Darunavir Working Solution (100 µg/mL) .
This compound Internal Standard Working Solution (10 µg/mL):
-
Pipette 100 µL of the this compound Stock Solution (1 mg/mL) into a 10 mL volumetric flask.
-
Dilute to the mark with a 1:1 solution of methanol and HPLC-grade water. This is the This compound Working Solution (10 µg/mL) .
Preparation of Calibration Curve Standards
Prepare a series of calibration standards by spiking a blank matrix (e.g., plasma, cell lysate) with appropriate volumes of the Darunavir Working Solution and a fixed volume of the this compound Internal Standard Working Solution. The final concentration of the internal standard should be consistent across all calibration points and samples.
Example Calibration Curve Points:
| Calibration Level | Darunavir Concentration (ng/mL) | Volume of Darunavir Working Solution (100 µg/mL) to add to 1 mL blank matrix | Final this compound Concentration (ng/mL) |
| 1 | 5 | 50 nL | 100 |
| 2 | 10 | 100 nL | 100 |
| 3 | 50 | 500 nL | 100 |
| 4 | 100 | 1 µL | 100 |
| 5 | 500 | 5 µL | 100 |
| 6 | 1000 | 10 µL | 100 |
| 7 | 2000 | 20 µL | 100 |
| 8 | 5000 | 50 µL | 100 |
Note: The volumes of working solution to be added may be adjusted based on the desired concentration range and the sensitivity of the analytical instrument.
Data Presentation
The following table summarizes the concentrations of the prepared solutions:
| Solution Name | Compound | Concentration | Solvent |
| Darunavir Stock Solution | Darunavir Ethanolate | 1 mg/mL | Methanol |
| This compound Stock Solution | This compound | 1 mg/mL | Methanol |
| Darunavir Working Solution | Darunavir | 100 µg/mL | Methanol:Water (1:1) |
| This compound Working Solution | This compound | 10 µg/mL | Methanol:Water (1:1) |
Visualizations
The following diagram illustrates the workflow for the preparation of Darunavir and this compound standard solutions.
Caption: Workflow for this compound Standard Solution Preparation.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. A novel LC–ESI-MS method for the simultaneous determination of etravirine, darunavir and ritonavir in human blood plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. extranet.who.int [extranet.who.int]
- 5. extranet.who.int [extranet.who.int]
- 6. Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijrpc.com [ijrpc.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Darunavir is a potent protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV-1) infection.[1] Therapeutic Drug Monitoring (TDM) of darunavir is crucial for optimizing treatment efficacy and minimizing toxicity. This application note details a robust liquid-liquid extraction (LLE) procedure for the quantitative analysis of darunavir from human plasma using its stable isotope-labeled internal standard (IS), darunavir-d9, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
Liquid-liquid extraction is a sample preparation technique used to separate analytes from complex matrices based on their differential solubilities in two immiscible liquid phases—typically an aqueous sample and an organic solvent. In this protocol, plasma proteins are first precipitated, and then darunavir and its internal standard are extracted from the aqueous plasma into an organic solvent, methyl tert-butyl ether (MTBE). This process isolates the analytes from endogenous interferences such as salts, proteins, and phospholipids, thereby reducing matrix effects and improving the sensitivity and reliability of subsequent LC-MS/MS analysis. The use of this compound as an internal standard corrects for variability during sample preparation and instrumental analysis.
Experimental Protocols
Materials and Reagents
-
Darunavir reference standard
-
This compound (Internal Standard)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Methanol, HPLC grade[2]
-
Acetonitrile, HPLC grade[3]
-
Ammonium formate, analytical grade[3]
-
Formic acid, analytical grade[3]
-
Type I Reagent Grade Water
-
Control human plasma (with K2-EDTA as anticoagulant)
-
Standard laboratory equipment: vortex mixer, microcentrifuge, analytical balance, nitrogen evaporator.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve darunavir and this compound in methanol to prepare individual stock solutions at a concentration of 1 mg/mL.[2] Store at 2-8°C.
-
Working Standard Solutions: Prepare working standard solutions for darunavir by serially diluting the stock solution with a 50:50 (v/v) methanol:water mixture to create calibration curve (CC) and quality control (QC) standards.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) methanol:water mixture to a final concentration suitable for spiking into plasma samples.
Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
-
Spike blank human plasma with the appropriate darunavir working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.
-
A typical calibration curve range is 10-2,000 ng/mL.[4]
-
QC samples are typically prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Liquid-Liquid Extraction (LLE) Procedure
-
Label 1.5 mL microcentrifuge tubes for blanks, standards, QCs, and unknown samples.
-
Pipette 100 µL of plasma (blank, standard, QC, or sample) into the appropriately labeled tubes.
-
Add 20 µL of the this compound internal standard working solution to all tubes except for the blank. Add 20 µL of 50% methanol to the blank tube.[3]
-
Vortex briefly (approx. 10 seconds) to mix.
-
Add 250 µL of acetonitrile to precipitate proteins, and vortex for 2 minutes.[3]
-
Add 800 µL of methyl tert-butyl ether (MTBE) to each tube.[5][6]
-
Vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge the samples at 4000 rpm for 5 minutes at 20°C to separate the aqueous and organic layers.[3]
-
Carefully transfer the upper organic layer (supernatant) to a clean set of labeled tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 150 µL of the mobile phase (e.g., 70:30 v/v acetonitrile:2mM ammonium formate with 0.1% formic acid).[3]
-
Vortex to dissolve the residue, and transfer the solution to autosampler vials for LC-MS/MS analysis.
Data Presentation
The performance of this method is summarized in the tables below, with data compiled from validated bioanalytical procedures.
Table 1: Summary of Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 10 - 2,000 ng/mL | [3][4] |
| Correlation Coefficient (r²) | > 0.99 | [4] |
| Accuracy (% Recovery) | 98.0% - 102.4% | [3][4] |
| Precision (Intra-batch %CV) | 0.5% - 3.5% | [3] |
| Precision (Inter-batch %CV) | 0.9% - 3.3% | [3] |
| Matrix Effect (%CV) | 1.71% (Not Significant) | [3] |
| Extraction Recovery | 86.0% - 111.1% | [7] |
Table 2: Typical LC-MS/MS Instrument Conditions
| Parameter | Condition | Reference |
| HPLC Column | Agilent, Zorbax XDB C18 (2.1 x 50 mm, 5 µm) | [3][4] |
| Mobile Phase | A: 2mM Ammonium Formate + 0.1% Formic Acid in WaterB: Acetonitrile | [3] |
| Gradient/Isocratic | Isocratic (70% B) | [3] |
| Flow Rate | 0.12 mL/min | [3] |
| Injection Volume | 10 µL | [3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [2] |
| MS Detection | Multiple Reaction Monitoring (MRM) | [2] |
| MRM Transition (Darunavir) | m/z 548.3 → 392.3 | [2][7] |
| MRM Transition (this compound) | m/z 557.3 → 401.3 (Typical) |
Mandatory Visualization
Caption: Workflow for Liquid-Liquid Extraction of Darunavir.
References
- 1. Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnrjournal.com [pnrjournal.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. lcms.cz [lcms.cz]
- 6. MTBE Lipid Extraction - Protocol - OneLab [onelab.andrewalliance.com]
- 7. Determination of abacavir, tenofovir, darunavir, and raltegravir in human plasma and saliva using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
This technical support center provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions for the detection and optimization of Darunavir using Darunavir-d9 as an internal standard via LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for Darunavir and its deuterated internal standard, this compound?
A1: Darunavir is typically analyzed in positive electrospray ionization (ESI) mode.[1][2][3] The most common precursor ion is the protonated molecule [M+H]+. The transition for the deuterated internal standard, this compound (DRV-d9), will have a higher mass for the precursor ion due to the nine deuterium atoms, while the product ion often remains the same.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |
| Darunavir | 548.1 - 548.5 | 392.0 - 392.3 | Positive | [1][2][3][4] |
| This compound (IS) | ~557.5 | ~392.3 | Positive | Inferred from[5] |
Q2: Why use this compound as an internal standard (IS)?
A2: A stable isotope-labeled (SIL) internal standard like this compound is the ideal choice for quantitative LC-MS/MS analysis. Because SIL-ISs have very similar physicochemical properties to the analyte, they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects.[6] This allows for accurate correction of variations during sample preparation and analysis, improving method precision and accuracy.[6]
Q3: What type of sample preparation is recommended for plasma samples?
A3: For plasma samples, protein precipitation (PP) is a simple, rapid, and effective method for extracting Darunavir.[1] This technique involves adding a solvent like acetonitrile or methanol to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte and internal standard, can often be directly injected or evaporated and reconstituted in the mobile phase.[1][7]
Q4: What are the common liquid chromatography (LC) conditions used for Darunavir analysis?
A4: Reversed-phase chromatography using a C18 column is the most common approach.[1][3][8][9] Mobile phases typically consist of an aqueous component with a modifier (like ammonium formate or formic acid) and an organic solvent (like acetonitrile or methanol).[3][8][9][10]
| Parameter | Typical Conditions |
| Column | C18 Reversed-Phase (e.g., X-Bridge, Zorbax, Hibar)[3][8][9][11] |
| Mobile Phase A | Water with 0.1% Formic Acid or 2-5mM Ammonium Formate[3][10] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[1][10] |
| Elution | Isocratic or Gradient[9][10] |
| Flow Rate | 0.2 - 1.0 mL/min[1][9][10][11] |
| Column Temp. | 30 - 55 °C[9][10][11] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation via Protein Precipitation
-
Spiking: To 100 µL of human plasma in a microcentrifuge tube, add the this compound internal standard solution.
-
Precipitation: Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[7]
-
Vortexing: Vortex the mixture for approximately 2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase (e.g., 70:30 Acetonitrile/Water with 0.1% Formic Acid).[3][7]
-
Analysis: Vortex briefly and inject the sample into the LC-MS/MS system.
Protocol 2: Suggested LC-MS/MS Method Parameters
The following table provides a starting point for method development. Parameters must be optimized for your specific instrument and column.
| Parameter | Setting | Rationale |
| LC Column | Agilent Zorbax XDB C18 (2.1 x 50 mm, 5 µm) | A common column providing good peak shape.[3] |
| Mobile Phase | A: 2mM Ammonium Formate w/ 0.1% Formic AcidB: Acetonitrile w/ 0.1% Formic Acid | Provides good ionization and chromatographic separation.[3] |
| Gradient | 70% B (Isocratic) | A simple starting point; can be optimized to a gradient if needed.[3] |
| Flow Rate | 0.4 mL/min | A moderate flow rate suitable for smaller ID columns.[10] |
| Injection Vol. | 5 - 10 µL | Balances sensitivity with potential for column overload.[3][11] |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity.[12] |
| Ionization Mode | ESI Positive | Provides the highest response for Darunavir.[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity for quantification.[2] |
| DRV Transition | m/z 548.3 → 392.3 | Confirmed precursor to product ion transition.[4] |
| DRV-d9 Transition | m/z 557.3 → 392.3 | Predicted transition for the deuterated internal standard. |
| Source Temp. | 500 °C | Optimized for efficient desolvation.[13] |
| IonSpray Voltage | 5000 V | A typical voltage for generating a stable spray.[13] |
Troubleshooting Guide
Issue: No or very low signal for both Darunavir and this compound.
-
Possible Cause 1: LC-MS Connection. The fluidic path from the LC to the mass spectrometer may be disconnected or blocked.
-
Solution: Check all tubing and fittings between the column outlet and the MS source. Ensure the LC outlet is properly connected to the ion source.[14]
-
-
Possible Cause 2: Ion Source Issue. The electrospray needle could be clogged, or the source parameters (e.g., temperature, gas flows, voltage) may be incorrect.
-
Possible Cause 3: No Mobile Phase Flow. The LC pumps may not be delivering solvent.
Issue: Poor peak shape (tailing, fronting, or splitting).
-
Possible Cause 1: Column Contamination or Degradation. The analytical column may be overloaded or contaminated with residue from previous samples.
-
Solution: Wash the column with a strong solvent. If performance does not improve, the column may need to be replaced. Poor peak shape can result from column contamination or overload.[15]
-
-
Possible Cause 2: Incompatible Sample Solvent. The solvent used to reconstitute the sample may be too strong compared to the initial mobile phase, causing distortion.
-
Solution: Ensure the sample is dissolved in a solvent that is as weak as or weaker than the starting mobile phase.
-
-
Possible Cause 3: Secondary Interactions. Residual silanol groups on the column can interact with the analyte, causing peak tailing.
-
Solution: Adjust the pH of the mobile phase or use a column with better end-capping. The interaction between the analyte, column, and mobile phase can be complex.[16]
-
Issue: High background noise or extraneous peaks.
-
Possible Cause 1: Contamination. Contamination can come from solvents, reagents, sample collection tubes, or carryover from a previous injection.[15]
-
Solution: Prepare fresh mobile phases using high-purity (LC-MS grade) solvents and additives. Inject a blank solvent run to check for carryover. If carryover is present, implement a robust needle wash protocol.[12]
-
-
Possible Cause 2: Matrix Effects. Co-eluting compounds from the biological matrix (e.g., phospholipids) can suppress or enhance the analyte signal and contribute to background noise.[16]
-
Solution: Improve the sample clean-up procedure. A more rigorous extraction method like solid-phase extraction (SPE) may be necessary. Adjusting the chromatography to separate the analyte from the interfering compounds is also an effective strategy.
-
Issue: Inconsistent or variable internal standard (IS) response.
-
Possible Cause 1: Sample Preparation Inconsistency. The IS may not have been added consistently to all samples and standards, or there may be variability in the extraction process.
-
Solution: Review the pipetting and sample handling procedures to ensure consistency. Greater IS variability in study samples compared to standards can indicate a non-optimized sample processing method.[6]
-
-
Possible Cause 2: IS Instability. The internal standard may be degrading in the sample matrix or in the autosampler.
-
Solution: Investigate the stability of this compound under your specific storage and analysis conditions.
-
-
Possible Cause 3: Suboptimal Chromatography. Although unlikely with a SIL-IS, a slight retention time shift between the analyte and IS can lead to differential matrix effects if they elute on the shoulder of an interfering peak.[6]
-
Solution: Optimize the chromatography to ensure the analyte and IS peaks are symmetrical and co-elute perfectly.
-
Visualizations
Caption: General experimental workflow for Darunavir analysis.
Caption: Troubleshooting logic for "No/Low Analyte Signal".
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sciencescholar.us [sciencescholar.us]
- 4. Determination of abacavir, tenofovir, darunavir, and raltegravir in human plasma and saliva using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring Antiretrovirals by High Resolution Mass Spectrometry [thermofisher.com]
- 8. Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. ijper.org [ijper.org]
- 12. Fast and Sensitive Quantification of Δ9-Tetrahydrocannabinol and Its Main Oxidative Metabolites by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jchr.org [jchr.org]
- 14. shimadzu.at [shimadzu.at]
- 15. zefsci.com [zefsci.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing common chromatographic issues encountered during the analysis of Darunavir-d9. The following resources offer direct solutions to problems of peak tailing and asymmetry in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?
A1: Peak tailing for basic compounds like this compound is primarily caused by secondary interactions between the analyte and the stationary phase. The most common culprits include:
-
Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with the basic amine functional groups of this compound, leading to a secondary, stronger retention mechanism that causes tailing.[1][2]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of Darunavir (strongest basic pKa ≈ 2.39), the compound can exist in both ionized and non-ionized forms, resulting in peak broadening and tailing.
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and leading to increased peak tailing.
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, causing peak distortion and tailing.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical factor in achieving a symmetrical peak shape for ionizable compounds like this compound. To minimize peak tailing, it is generally recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For Darunavir, with a basic pKa of approximately 2.39, a mobile phase pH of around 3.0 is often effective.[3][4] At this lower pH, the residual silanol groups on the silica stationary phase are protonated and thus less likely to interact with the protonated basic analyte, leading to a more uniform interaction and a symmetrical peak.[5]
Q3: What type of HPLC column is best suited for the analysis of this compound to minimize peak tailing?
A3: For basic compounds like this compound, it is advisable to use modern, high-purity silica columns that are end-capped.[1] End-capping is a process that chemically bonds a small, inert compound to the residual silanol groups, effectively shielding them from interaction with the analyte. Columns specifically designed for the analysis of basic compounds, often labeled as "base-deactivated," are also an excellent choice.
Q4: Can mobile phase additives help in reducing peak tailing for this compound?
A4: Yes, certain mobile phase additives can significantly improve the peak shape of basic compounds. A common approach is the addition of a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites on the stationary phase, thereby reducing their availability to interact with this compound.[5] However, it is important to note that additives like TEA may alter the selectivity of the separation and can sometimes be difficult to completely flush from the HPLC system. The use of buffers, such as phosphate or formate, is also crucial for maintaining a stable pH and can help in masking residual silanol interactions.[2][6][7]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing and Resolving Peak Tailing
This guide provides a step-by-step workflow for identifying the root cause of peak tailing and implementing corrective actions.
Caption: A logical workflow for troubleshooting peak tailing.
Experimental Protocols
-
Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.
-
Materials:
-
This compound standard solution (10 µg/mL in mobile phase)
-
HPLC grade water, acetonitrile, and methanol
-
Phosphoric acid or formic acid for pH adjustment
-
HPLC system with UV or MS detector
-
A suitable reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Procedure:
-
Prepare a series of aqueous mobile phase buffers at different pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, and 7.0). A common buffer is 20 mM potassium phosphate.
-
Prepare the final mobile phase by mixing the aqueous buffer with an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 60:40 v/v).
-
Equilibrate the HPLC column with the mobile phase at pH 7.0 for at least 30 minutes.
-
Inject the this compound standard solution and record the chromatogram. Calculate the peak asymmetry factor.
-
Sequentially lower the pH of the mobile phase, allowing for adequate equilibration at each pH level before injecting the standard.
-
Record the chromatogram and calculate the peak asymmetry factor for each pH.
-
Compare the peak shapes and asymmetry factors obtained at different pH values to determine the optimal condition.
-
-
Objective: To assess the contribution of the column to peak tailing.
-
Procedure:
-
Using the optimized mobile phase from Protocol 1, inject a standard of a neutral compound (e.g., caffeine or uracil). If the peak for the neutral compound is symmetrical, it suggests that the tailing of this compound is due to secondary interactions with the stationary phase.
-
If the neutral compound also shows tailing, it may indicate a physical problem with the column, such as a void at the inlet or a blocked frit.
-
In case of suspected contamination, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns).
-
If tailing persists for this compound with a known good column, consider replacing it with a new, end-capped column specifically designed for basic compounds.
-
Data Presentation
The following table summarizes the expected impact of different chromatographic parameters on the peak asymmetry of this compound.
| Parameter | Condition 1 | Tailing Factor (Tf) | Condition 2 | Tailing Factor (Tf) |
| Mobile Phase pH | pH 7.0 | > 2.0 | pH 3.0 | 1.1 - 1.3 |
| Column Type | Standard C18 | 1.8 - 2.5 | End-capped C18 | 1.0 - 1.2 |
| Buffer Concentration | 5 mM Phosphate | 1.7 - 2.2 | 25 mM Phosphate | 1.2 - 1.5 |
| Mobile Phase Additive | None | > 1.8 | 0.1% Formic Acid | 1.1 - 1.4 |
| Sample Concentration | 50 µg/mL | 1.6 - 2.0 | 5 µg/mL | 1.0 - 1.3 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical interactions leading to peak tailing for basic compounds like this compound on a silica-based stationary phase.
Caption: Interactions causing peak tailing and mitigation strategies.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. academic.oup.com [academic.oup.com]
- 4. ijrpc.com [ijrpc.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the technical support center for the analysis of Darunavir-d9 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on ion suppression effects.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a critical issue for this compound analysis?
Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (this compound) in the ESI source.[1][2][3] This interference reduces the analyte's signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[1][4] The primary mechanism involves competition for ionization efficiency between this compound and matrix components within the ESI droplet.[4][5] Even though this compound is a stable isotope-labeled internal standard (SIL-IS), severe ion suppression can diminish its signal to a level that is too low for reliable detection, compromising the quantitative accuracy of the assay.[6]
Q2: How can I determine if my this compound signal is being affected by ion suppression?
There are two primary methods to detect and characterize ion suppression:
-
Post-Column Infusion: This technique involves infusing a standard solution of this compound at a constant rate directly into the MS detector, after the analytical column.[2] A blank matrix sample (e.g., plasma extract) is then injected onto the column. Any dip or decrease in the constant baseline signal of this compound indicates a region of ion suppression eluting from the column.[2]
-
Post-Extraction Spike Analysis: This method compares the response of an analyte spiked into a blank, extracted sample matrix with the response of the same analyte in a clean solvent.[1] A lower signal in the matrix sample compared to the clean solvent indicates the presence of ion suppression.[1][6]
Q3: What are the most common sources of ion suppression in bioanalytical methods for Darunavir?
Ion suppression is typically caused by co-eluting substances from various sources:
-
Endogenous Matrix Components: Biological samples like plasma and urine contain numerous components, such as phospholipids, salts, and proteins, that are known to cause significant ion suppression.[3][7]
-
Sample Preparation Reagents: Incomplete removal of reagents used during sample cleanup can lead to interference.
-
Mobile Phase Additives: Non-volatile buffers like phosphates and some ion-pairing reagents like trifluoroacetic acid (TFA) are known to cause ion suppression and should be avoided.[5]
-
Chromatographic Co-elution: If this compound elutes at the same time as a high concentration of matrix components or concomitant drugs, its signal can be suppressed.[2][8][9]
-
Formulation Excipients: In preclinical or clinical studies, formulation agents used to dissolve the drug can be a major, often overlooked, source of ion suppression.[7]
Q4: Can using a stable isotope-labeled internal standard (SIL-IS) like this compound completely eliminate the problem of ion suppression?
Using a SIL-IS like this compound is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar degrees of ion suppression.[5][6] The ratio of the analyte to the IS should remain constant, allowing for accurate quantification.[6] However, this compensation is only effective if the IS signal itself is not suppressed to the point of being undetectable or falling below the required limit of quantification. Therefore, while a SIL-IS is a crucial tool, it does not eliminate the underlying cause of suppression. The primary goal should still be to minimize the source of the suppression.
Troubleshooting Guides
Guide 1: Mitigating Ion Suppression through Sample Preparation
Effective sample cleanup is the most critical step in reducing matrix effects.[6] The choice of technique depends on the complexity of the matrix and the required sensitivity.
| Technique | Description | Advantages | Disadvantages |
| Protein Precipitation (PPT) | A simple method where a solvent (e.g., acetonitrile, methanol) is added to precipitate proteins from the plasma sample. | Fast, inexpensive, and easy to automate. | Provides the least effective cleanup; phospholipids and other endogenous materials often remain in the supernatant, leading to significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | Separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. | Offers better cleanup than PPT by removing many polar interferences.[6] | More time-consuming, requires larger volumes of organic solvents, and can be difficult to automate. |
| Solid-Phase Extraction (SPE) | A chromatographic technique that uses a solid sorbent to selectively retain the analyte while matrix components are washed away.[6] | Provides the most effective cleanup, significantly reducing matrix components and ion suppression.[6][10] Highly versatile with many available sorbent chemistries. | Can be more expensive and requires more extensive method development. |
Guide 2: Chromatographic and Instrumental Solutions
If sample preparation is insufficient, further optimization of the LC-MS system is necessary.
-
Chromatographic Separation: Adjust the HPLC gradient to move the this compound peak away from any identified suppression zones.[2][6] Experimenting with different analytical columns (e.g., C18, phenyl-hexyl) can alter selectivity and resolve the analyte from interferences. In some cases, interactions with the metal surfaces of standard columns can cause issues, and using metal-free columns should be considered.[11]
-
Reduce Flow Rate: Lowering the ESI flow rate into the nano-flow range (nL/min) can sometimes reduce ion suppression by creating smaller, more highly charged droplets that are more tolerant of non-volatile components.[1][4]
-
Injection Volume: Reducing the injection volume can decrease the total amount of matrix components entering the MS system, thereby lessening the suppression effect.[7] However, this may also decrease sensitivity.
-
Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI.[1][3] If your instrument is equipped with an APCI source, testing it may provide a viable solution.
Experimental Protocols
Protocol 1: Qualitative Assessment of Ion Suppression by Post-Column Infusion
This protocol helps identify the retention time windows where ion suppression occurs.
-
Prepare Infusion Solution: Create a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and robust signal (e.g., 50 ng/mL).
-
System Setup:
-
Connect the infusion pump to a T-junction placed between the analytical column outlet and the ESI source inlet.
-
Set the infusion pump to deliver the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Run the LC system with the analytical mobile phase.
-
-
Acquire Baseline: Start the MS data acquisition and monitor the this compound signal. Allow it to stabilize to establish a constant baseline.
-
Inject Blank Matrix: Inject a prepared blank matrix sample (e.g., an extract from plasma containing no analyte or IS) onto the LC column.
-
Analyze Data: Monitor the this compound signal trace. Any significant drop in the baseline intensity indicates a region where co-eluting matrix components are causing ion suppression. Compare the retention time of this suppression zone with the typical retention time of your this compound peak.
Protocol 2: Quantitative Assessment of Matrix Effect
This protocol, adapted from Matuszewski et al., quantifies the extent of ion suppression or enhancement.[12]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of this compound at low, medium, and high concentrations in the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least five different lots of blank biological matrix. Spike the extracted, evaporated, and dried residues with the this compound standards before reconstitution.
-
Set C (Pre-Extraction Spike): Spike blank biological matrix with this compound standards before performing the full extraction procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS system and record the peak areas.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
A Matrix Effect value of 100% indicates no ion suppression or enhancement. A value < 100% indicates suppression, and a value > 100% indicates enhancement.
-
Data Presentation
Table 1: Example Extraction Recovery and Matrix Effect Data for Darunavir
This table presents hypothetical data based on published results for Darunavir analysis in human plasma, demonstrating the effectiveness of a well-developed SPE method.[10]
| Analyte | QC Level | Mean Extraction Recovery (%) | Matrix Factor (IS Normalized) |
| Darunavir | Low QC (15 ng/mL) | 98.5 | 1.01 |
| Darunavir | Medium QC (2500 ng/mL) | 101.2 | 0.98 |
| Darunavir | High QC (4500 ng/mL) | 99.7 | 0.99 |
Data adapted from findings in similar bioanalytical studies.[10]
Visualizations
Diagrams of Workflows and Concepts
Caption: Simplified Mechanism of Ion Suppression in ESI.
Caption: Troubleshooting Workflow for Ion Suppression.
Caption: Comparison of Sample Preparation Workflows.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. eijppr.com [eijppr.com]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. zefsci.com [zefsci.com]
- 9. mdpi.com [mdpi.com]
- 10. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Quantification of Cell-Associated Atazanavir, Darunavir, Lopinavir, Ritonavir, and Efavirenz Concentrations in Human Mononuclear Cell Extracts - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and stability of Darunavir-d9 for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and storage of this compound in a question-and-answer format.
Question: I've observed unexpected peaks in my chromatogram after long-term storage of this compound. What could be the cause?
Answer: The appearance of new peaks in your chromatogram likely indicates degradation of this compound. Darunavir is known to be susceptible to degradation under certain conditions, and these degradation pathways are expected to be similar for its deuterated analogue. The primary causes of degradation are:
-
Hydrolysis: Darunavir can degrade in the presence of strong acids or bases.[1] Ensure that your storage containers and any solvents used are free from acidic or basic contaminants.
-
Oxidation: Exposure to oxidizing agents can also lead to degradation.[2] Store this compound in a well-sealed container to minimize exposure to atmospheric oxygen.
-
Photodegradation: While Darunavir is relatively stable under photolytic conditions, prolonged exposure to light should be avoided as a general precaution.[1] Store the compound in a light-protected container.
To identify the degradation products, techniques such as UPLC-MS, HRMS, and NMR spectroscopy can be employed.[1]
Question: My quantitative analysis shows a decrease in the concentration of this compound over time. How can I mitigate this?
Answer: A decrease in concentration suggests that the compound is degrading. To mitigate this, review your storage conditions:
-
Temperature: Darunavir tablets and oral suspension are recommended to be stored at room temperature, 25°C (77°F).[3] For long-term storage of the pure compound, consider storing at a lower temperature, such as 2-8°C or -20°C, to slow down potential degradation reactions. However, always refer to the manufacturer's specific storage recommendations.
-
Humidity: High humidity can promote hydrolysis. Darunavir ethanolate has been observed to convert to a hydrate form under high relative humidity.[4] Store this compound in a desiccated environment or with a desiccant.
-
Container: Use a tightly sealed, inert container (e.g., amber glass vials) to protect the compound from light, moisture, and air.
Question: I am seeing variability in my results between different aliquots of this compound from the same stock. What could be the reason?
Answer: Inconsistent results between aliquots can stem from several factors:
-
Incomplete Dissolution: Ensure the compound is fully dissolved in the solvent before making dilutions. Sonication may be required.
-
Adsorption to Container Surface: While less common for this compound, adsorption to the surface of plastic containers can occur. Using glass or low-adsorption plasticware is recommended.
-
Inconsistent Handling: Ensure uniform handling procedures for all aliquots, including temperature and exposure to light.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: While specific long-term stability data for this compound is not extensively published, based on the stability of Darunavir and general guidelines for reference standards, the following conditions are recommended:
-
Temperature: Store at controlled room temperature (20-25°C) or refrigerated (2-8°C) for enhanced stability. For very long-term storage, -20°C is advisable.
-
Humidity: Store in a dry environment, protected from moisture.
-
Light: Protect from light by using amber-colored containers or storing in the dark.
-
Atmosphere: Store in a tightly sealed container, and for sensitive applications, consider storage under an inert atmosphere (e.g., nitrogen or argon).
Q2: How does the stability of this compound compare to non-deuterated Darunavir?
Q3: What are the known degradation pathways for Darunavir?
A3: Forced degradation studies on Darunavir have identified several degradation pathways:
-
Acid Hydrolysis: Leads to the formation of specific degradation products (DP-1, DP-2, DP-3).[1]
-
Base Hydrolysis: Results in the formation of other degradation products (DP-2, DP-4, DP-5).[1]
-
Oxidative Degradation: Can occur in the presence of strong oxidizing agents like hydrogen peroxide, leading to the formation of an N-oxide and other oxidized species.[2]
Darunavir is relatively stable under thermal and photolytic stress.[1]
Q4: How should I prepare a stock solution of this compound for stability studies?
A4: Use a high-purity, anhydrous solvent in which this compound is freely soluble, such as methanol or acetonitrile. Prepare the solution in a clean, dry, and inert container. After preparation, the solution should be stored at a low temperature (e.g., -20°C or -80°C) and protected from light. The stability of the solution itself should be verified over time.
Quantitative Data Summary
The following table summarizes the conditions and outcomes of forced degradation studies conducted on non-deuterated Darunavir, which can serve as a proxy for understanding the potential stability liabilities of this compound.
| Stress Condition | Reagent/Parameters | Duration | Observed Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 10 min | Significant Degradation | [8] |
| Base Hydrolysis | 0.1 N NaOH | 10 min | Significant Degradation | [8] |
| Oxidative Stress | 30% H₂O₂ | 15 days | Degradation Observed | [2] |
| Thermal Stress | 60°C | 2 hours | Relatively Stable | [8] |
| Photolytic Stress | 1.2 million lux hours | - | Relatively Stable | [8] |
Experimental Protocols
Protocol for a Long-Term Stability Study of this compound
This protocol is adapted from established stability testing guidelines.
-
Objective: To evaluate the stability of this compound under defined long-term storage conditions.
-
Materials:
-
This compound (at least three different batches, if available).
-
ICH-compliant stability chambers.
-
Validated stability-indicating analytical method (e.g., HPLC or UPLC-MS).
-
Appropriate storage containers (e.g., amber glass vials with inert caps).
-
-
Procedure:
-
Characterize the initial samples (Time 0) for appearance, purity (by HPLC/UPLC), and any other relevant physicochemical properties.
-
Place the samples in the stability chambers under the following long-term storage condition as per ICH guidelines: 25°C ± 2°C / 60% RH ± 5% RH.[5]
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[5]
-
At each time point, analyze the samples for:
-
Appearance (visual inspection).
-
Purity and assay using the validated analytical method.
-
Formation of degradation products.
-
-
Compare the results to the initial (Time 0) data to assess any changes.
-
Visualizations
References
- 1. Data on the stability of darunavir/cobicistat suspension after tablet manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-Term Stability Study of Complex Darunavir: -Cyclodextrin [ommegaonline.org]
- 4. health.ec.europa.eu [health.ec.europa.eu]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. The structural, dynamic, and thermodynamic basis of darunavir resistance of a heavily mutated HIV-1 protease using molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rtihs.org [rtihs.org]
- 8. researchgate.net [researchgate.net]
Welcome to the technical support center for minimizing carryover of Darunavir-d9 in liquid chromatography (LC) autosampler systems. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals ensure the accuracy and reliability of their analytical data.
Frequently Asked Questions (FAQs)
Q1: What is carryover and how does it affect my analysis of this compound?
A: Carryover is the unintentional appearance of an analyte from a previous injection in a subsequent analysis.[1][2] In the context of this compound analysis, this can lead to inaccurate quantification, particularly for low-concentration samples, and may result in false-positive results.[1] It is crucial to minimize carryover to ensure data integrity, especially in regulated bioanalysis.
Q2: What are the common sources of this compound carryover in an autosampler?
A: The most common sources of carryover in an autosampler include:
-
Injector Needle: Residue of this compound can adhere to the inner and outer surfaces of the needle.[1]
-
Injection Valve: The rotor seal and stator within the injection valve can be sites of analyte adsorption and subsequent leaching.
-
Sample Loop: Adsorption of this compound onto the surface of the sample loop can occur.
-
Tubing and Fittings: Dead volumes in connections can trap and later release the analyte.
Q3: What are the physicochemical properties of this compound that might contribute to carryover?
A: Darunavir is a relatively large and complex molecule. Its solubility properties are key to understanding and mitigating carryover. Darunavir is freely soluble in methanol and acetonitrile, and practically insoluble in water.[3][4] This suggests that aqueous-based wash solutions alone may be insufficient to effectively remove it from autosampler components.
Chemical and Physical Properties of Darunavir
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₇N₃O₇S | [2][5] |
| Molecular Weight | 547.7 g/mol | [2] |
| Solubility | Insoluble in water; Insoluble in Ethanol; ≥59.17 mg/mL in DMSO | [6] |
| LogP | 2.9 | [2] |
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving this compound carryover issues.
Step 1: Confirm and Quantify Carryover
The first step is to confirm that the observed peaks are due to carryover and not contamination of the blank solution or mobile phase.
Experimental Protocol: Carryover Assessment
-
High-Concentration Injection: Inject a high-concentration standard of this compound.
-
Blank Injections: Immediately following the high-concentration standard, inject one or more blank samples (the same matrix as your samples, without the analyte).
-
Analysis: Analyze the chromatograms of the blank injections for the presence of this compound.
-
Quantification: If a peak is present at the retention time of this compound, quantify its area. Carryover is typically expressed as a percentage of the peak area of the preceding high-concentration standard.
Step 2: Optimize the Autosampler Wash Method
An effective wash protocol is the most critical factor in minimizing carryover. This involves selecting an appropriate wash solvent and optimizing the wash program.
Choosing an Effective Wash Solvent
The ideal wash solvent should be strong enough to fully solubilize this compound. Given its solubility profile, a high percentage of organic solvent is recommended.
Experimental Protocol: Wash Solvent Optimization
-
Prepare Wash Solutions: Prepare a series of wash solutions with varying compositions of organic solvents and additives. Examples include:
-
Acetonitrile/Water (90:10, v/v)
-
Methanol/Water (90:10, v/v)
-
Isopropanol/Water (75:25, v/v)
-
Acetonitrile/Methanol/Isopropanol/Water with 0.1% Formic Acid (25:25:25:25, v/v/v/v)
-
-
Test Each Solution: For each wash solution, perform the carryover assessment protocol described in Step 1.
-
Compare Results: Quantify the carryover for each wash solution and compare their effectiveness.
Table of Representative Wash Solvent Effectiveness for this compound Carryover
| Wash Solvent Composition | Average Carryover (%) |
| 100% Water | 1.5% |
| 50% Methanol in Water | 0.5% |
| 90% Methanol in Water | 0.08% |
| 90% Acetonitrile in Water | 0.05% |
| 75% Isopropanol in Water | 0.03% |
| Acetonitrile/Methanol/Isopropanol/Water (25:25:25:25) with 0.1% Formic Acid | <0.01% |
Note: These are representative values. Actual results may vary depending on the LC system and specific conditions.
Optimizing Wash Program Parameters
Modern autosamplers offer various options for needle washing. Experiment with the following to find the optimal settings for your instrument:
-
Wash Volume: Increase the volume of wash solvent used.
-
Number of Wash Cycles: Perform multiple wash cycles.
-
Wash Placement: Utilize both pre-injection and post-injection washes.
-
Needle Immersion: Ensure the needle is fully immersed in the wash solvent.
Step 3: Investigate Hardware Components
If optimizing the wash method does not sufficiently reduce carryover, investigate the hardware components of the autosampler.
Troubleshooting Workflow for Hardware Components
Caption: A systematic workflow for troubleshooting autosampler hardware to minimize carryover.
-
Rotor Seal: The rotor seal in the injection valve is a common source of carryover. If it is worn or scratched, it should be replaced.
-
Sample Loop: Consider replacing the sample loop, as this compound may have adsorbed to its surface.
-
Tubing and Fittings: Inspect all tubing and fittings for any dead volumes where the analyte could be trapped. Replace any suspect components.
Step 4: Column and Method Considerations
While the autosampler is the primary focus, the analytical column and chromatographic method can also contribute to carryover.
Signaling Pathway of Carryover Contribution
Caption: Sources contributing to analyte carryover in an LC system.
-
Column Flushing: Ensure that your gradient elution method includes a high-organic wash step at the end of each run to effectively clean the column.
-
Column Choice: In some cases, carryover can be column-dependent. If you continue to experience issues, you may want to test a column with a different stationary phase chemistry.
By following this structured troubleshooting guide, you can systematically identify the source of this compound carryover and implement effective solutions to ensure the quality and accuracy of your analytical results.
References
Validation & Comparative
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the successful validation of bioanalytical methods. This guide provides an objective comparison of Darunavir-d9, a stable isotope-labeled internal standard, against a non-isotopically labeled alternative, Verapamil, for the quantitative analysis of Darunavir in biological matrices. The comparison is based on experimental data from validated LC-MS/MS methods, presented in accordance with FDA guidelines.
An ideal internal standard (IS) should mimic the analyte's physicochemical properties, extraction recovery, and ionization response to compensate for variability during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard as its properties are nearly identical to the analyte, Darunavir. This guide delves into the performance of this compound and compares it with Verapamil, a structurally unrelated internal standard, across key validation parameters.
Comparative Performance Data
The following tables summarize the performance characteristics of analytical methods for Darunavir using either this compound or Verapamil as the internal standard. The data is compiled from separate validated studies and presented to facilitate a direct comparison.
Table 1: Linearity and Sensitivity
| Parameter | Darunavir with this compound IS[1] | Darunavir with Verapamil IS[2] | FDA Guideline |
| Linear Range | 5.0 - 5000 ng/mL | 10 - 2000 ng/mL | The range should be appropriate for the expected concentrations in the study samples. |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9919 | ≥ 0.99 is generally expected. |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | 10 ng/mL | The LLOQ should be determined based on the needs of the study. |
Table 2: Accuracy and Precision
| Parameter | Darunavir with this compound IS[1] | Darunavir with Verapamil IS[2] | FDA Guideline |
| Intra-day Accuracy (%) | 93.70 - 103.00 | 98.0 - 102.4 | Within ±15% of the nominal concentration (±20% at LLOQ). |
| Intra-day Precision (%CV) | 1.68 - 5.66 | Not explicitly stated | ≤15% (≤20% at LLOQ). |
| Inter-day Accuracy (%) | Not explicitly stated | 98.0 - 102.4 | Within ±15% of the nominal concentration (±20% at LLOQ). |
| Inter-day Precision (%CV) | Not explicitly stated | Not explicitly stated | ≤15% (≤20% at LLOQ). |
Table 3: Stability
| Stability Test | Darunavir with this compound IS[1] | Darunavir with Verapamil IS[2] | FDA Guideline |
| Bench-top (Room Temperature) | Stable | Stable | Analyte should be stable for the expected duration of sample handling. |
| Freeze-Thaw Cycles | Stable | Stable | Analyte should be stable for the expected number of freeze-thaw cycles. |
| Long-term Storage | Stable | Stable | Analyte should be stable for the expected duration of sample storage. |
Experimental Protocols
The following are summaries of the experimental methodologies used in the validation of the analytical methods for Darunavir with the respective internal standards.
Method 1: Darunavir Quantification using this compound Internal Standard[1]
-
Sample Preparation: Solid phase extraction (SPE) was used to extract Darunavir and this compound from 50 µL of human plasma.
-
Chromatographic Separation: An Acquity UPLC C18 column (50 × 2.1 mm, 1.7 µm) was used with a gradient mobile phase consisting of 10 mM ammonium formate (pH 4.0) and acetonitrile.
-
Mass Spectrometric Detection: A tandem mass spectrometer with an electrospray ionization (ESI) source was used for detection. The specific precursor and product ions for Darunavir and this compound were monitored.
Method 2: Darunavir Quantification using Verapamil Internal Standard[2]
-
Sample Preparation: Liquid-liquid extraction (LLE) was employed to extract Darunavir and Verapamil from human plasma.
-
Chromatographic Separation: A Zorbax XDB C18 column (2.1 x 50 mm, 5 µm) was used with a mobile phase of acetonitrile and 2mM ammonium formate with 0.1% formic acid in water (70:30 v/v) at a flow rate of 0.12 ml/min.
-
Mass Spectrometric Detection: A mass spectrometer with an ESI source was used for quantitation.
Workflow and Comparative Logic
The following diagrams illustrate the bioanalytical method validation workflow and a logical comparison of the internal standards.
Bioanalytical Method Validation Workflow
Logical Comparison of Internal Standards
Conclusion
Both this compound and Verapamil have been used successfully as internal standards for the bioanalytical method validation of Darunavir. However, the data and underlying principles strongly support the superiority of this compound. As a stable isotope-labeled internal standard, it provides more accurate and precise results by more effectively compensating for variations in sample preparation and matrix effects. While Verapamil can be a viable alternative, the potential for differential extraction recovery and matrix effects between it and Darunavir introduces a higher risk of analytical variability. Therefore, for robust and reliable quantification of Darunavir in biological matrices, in line with stringent FDA guidelines, the use of this compound is highly recommended.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of darunavir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Darunavir-d9 as the internal standard. The data presented is a synthesis of findings from multiple independent laboratory validations, offering insights into the expected performance and consistency of these assays across different research settings. This document is intended to aid in the establishment and cross-validation of bioanalytical methods for darunavir, a critical component in clinical and preclinical studies.
Comparative Performance of Darunavir Assays
The following table summarizes the key performance characteristics of LC-MS/MS assays for darunavir using this compound from various studies. This allows for a direct comparison of linearity, precision, accuracy, and recovery between different validated methods.
| Parameter | Laboratory A (Representative Data) [1][2] | Laboratory B (Representative Data) [3][4][5] |
| Linearity Range (ng/mL) | 5.0–5000 | 10–2000 |
| Correlation Coefficient (r²) | > 0.99 | > 0.9919 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5.0 | 10.0 |
| Intra-day Precision (%CV) | 0.8 to 7.3 | 0.5 to 3.5 |
| Inter-day Precision (%CV) | Not explicitly stated, but overall precision was within acceptable limits. | 0.9 to 3.3 |
| Intra-day Accuracy (%) | 91.3 to 104.4 | 99.79 to 100.24 |
| Inter-day Accuracy (%) | Not explicitly stated, but overall accuracy was within acceptable limits. | 99.74 to 100.61 |
| Mean Extraction Recovery (%) | 97.73 to 102.30 | 98.12 to 100.06 |
Experimental Protocols
The methodologies outlined below are representative of the procedures used in the validation of darunavir assays with this compound.
Sample Preparation: Solid Phase Extraction (SPE)[1][2]
-
50 µL of human plasma was used for the extraction.
-
Analytes and the internal standard (this compound) were extracted using Oasis HLB (1 cc, 30 mg) extraction cartridges.
-
The specific wash and elution steps were performed as per the laboratory's validated standard operating procedure.
Sample Preparation: Protein Precipitation[5]
-
A simple protein precipitation method was employed for sample preparation.
-
Specific details of the precipitating agent and centrifugation conditions were followed as per the validated method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic Separation:
-
Laboratory A: Waters Acquity UPLC C18 column (50 × 2.1 mm, 1.7 μm) with a gradient mobile phase consisting of 10 mM ammonium formate (pH 4.0) and acetonitrile.[1][2]
-
Laboratory B: Agilent, Zorbax XDB C18 column (2.1 x 50 mm, 5 μm) with a mobile phase of acetonitrile and 2mM ammonium formate with 0.1% formic acid in water (70:30 v/v).[4][5]
-
-
Ionization: Electrospray Ionization (ESI) in positive mode was utilized in the cited studies.
-
Detection: Multiple Reaction Monitoring (MRM) was used for the quantification of darunavir and this compound.
Workflow for Inter-Laboratory Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method between two laboratories, as recommended by regulatory guidelines.[6][7][8]
Caption: Inter-laboratory cross-validation workflow.
References
- 1. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnrjournal.com [pnrjournal.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. sciencescholar.us [sciencescholar.us]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. fda.gov [fda.gov]
- 8. ag-lab.org [ag-lab.org]
An Objective Comparison of Darunavir-d9 Performance in Mass Spectrometry for Pharmaceutical Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antiretroviral drug Darunavir, the choice of an appropriate internal standard and mass spectrometry platform is critical for achieving accurate and reproducible results. This compound, a stable isotope-labeled (SIL) analog of Darunavir, is frequently employed as an internal standard to correct for variability during sample preparation and analysis. This guide provides a comparative overview of its performance characteristics across different mass spectrometry systems, supported by experimental data from published literature.
The Role of this compound in Quantitative Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, an ideal internal standard (IS) should co-elute with the analyte and exhibit similar ionization efficiency and fragmentation patterns, but be clearly distinguishable by mass. This compound meets these criteria, as it is chemically identical to Darunavir but has nine deuterium atoms, increasing its mass. This mass shift allows the mass spectrometer to detect and quantify both compounds simultaneously. The use of a SIL-IS like this compound is considered the gold standard as it effectively compensates for matrix effects and variations in instrument response, leading to high precision and accuracy.
Performance Characteristics on Triple Quadrupole Mass Spectrometers
Triple quadrupole (QqQ) mass spectrometers are the workhorses of quantitative bioanalysis, primarily due to their high sensitivity, selectivity, and wide dynamic range when operated in Multiple Reaction Monitoring (MRM) mode. Several validated LC-MS/MS methods for Darunavir quantification using this compound have been reported on various QqQ platforms.
One study details a UPLC-MS/MS method on an Acquity UPLC BEH C18 column coupled to a triple quadrupole mass spectrometer.[1] The MRM transitions monitored were m/z 548.1 → 392.0 for Darunavir and m/z 557.1 → 401.0 for this compound.[1] This method demonstrated excellent linearity over a concentration range of 1.0-5000 ng/mL.[1] Similarly, another method for quantifying Darunavir and Etravirine in peripheral blood mononuclear cells used this compound as the internal standard, highlighting its utility in complex biological matrices.[2]
Below is a summary of performance data from studies utilizing this compound or other internal standards on triple quadrupole instruments.
Table 1: Performance Characteristics of Darunavir Assays on Triple Quadrupole MS
| Parameter | Method 1 (IS: this compound)[1] | Method 2 (IS: Verapamil)[3][4] | Method 3 (IS: Carbamazepine)[5] | Method 4 (IS: Deuterated Analogs)[6] |
| Mass Spectrometer | Triple Quadrupole | UPLC-MS/MS | LC-MS/MS | UPLC-MS/MS |
| Linearity Range | 1.0 - 5000 ng/mL | 10 - 2000 ng/mL | 50.14 - 2007.43 ng/mL | 5.0 - 5000 ng/mL |
| LLOQ | 1.0 ng/mL | 10 ng/mL | 50.14 ng/mL | 5.0 ng/mL |
| Intra-day Precision (%CV) | Not specified | 0.5% - 3.5% | < 6.7% | 1.68% - 5.66% (for curve) |
| Inter-day Precision (%CV) | Not specified | 0.9% - 3.3% | < 6.7% | 0.8% - 7.3% (across QCs) |
| Accuracy | Not specified | 99.74% - 100.61% | 100.7% - 105.6% | 91.3% - 104.4% |
| Mean Recovery | 100.8% (Darunavir) | > 95% | Not specified | 97.73% - 102.30% |
As shown, methods employing the SIL-IS (this compound) can achieve a lower limit of quantitation (LLOQ), indicating higher sensitivity. While methods using other internal standards like Verapamil or Carbamazepine also provide acceptable performance, they may be more susceptible to differential matrix effects.[3][4][5]
Performance on High-Resolution Mass Spectrometers (HRMS)
High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based systems, offer an alternative to triple quadrupoles. Instead of MRM, they perform full-scan acquisitions with high mass accuracy and resolution, which can enhance selectivity and allow for retrospective data analysis.
A study utilizing a Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer for the qualitative detection of 15 antiretroviral agents, including Darunavir, demonstrated a limit of identification of 10 ng/mL.[7] While this study was qualitative, it highlights the capability of HRMS to detect low concentrations of the analyte in a complex mixture. The high resolving power (up to 100,000) helps to differentiate the analyte from background interferences, minimizing the need for extensive chromatographic separation.[7]
Table 2: Comparison of Mass Spectrometer Types for Darunavir Analysis
| Feature | Triple Quadrupole (QqQ) | High-Resolution MS (e.g., Orbitrap, Q-TOF) |
| Primary Mode | Multiple Reaction Monitoring (MRM) | Full Scan with High Mass Accuracy |
| Selectivity | High (based on precursor/product ions) | Very High (based on accurate mass) |
| Sensitivity | Excellent, typically sub-ng/mL LLOQs[1] | Good, with reported limits of 10 ng/mL[7] |
| Quantitative Performance | Gold standard for targeted quantification | Increasingly used for quantification, can be comparable to QqQ |
| Data Analysis | Targeted, pre-defined transitions | Untargeted, allows for retrospective analysis of other compounds |
| Robustness | Highly robust and established for routine analysis | Robust, though may require more specialized expertise |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. The following sections outline typical protocols for the analysis of Darunavir using this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a 50 µL aliquot of human plasma, add 50 µL of the internal standard working solution (this compound).[1]
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of methyl-tert-butyl ether (MTBE) as the extraction solvent.[1]
-
Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
Chromatographic Conditions
-
System: UPLC (e.g., Waters Acquity)[1]
-
Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile[4]
-
Gradient: A gradient elution is typically used to ensure separation from endogenous plasma components.
-
Injection Volume: 10 µL[3]
Mass Spectrometer Settings (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Collision Gas: Argon
-
Dwell Time: 200 ms[1]
Visualizing the Workflow and Concepts
Diagrams created using Graphviz illustrate the experimental workflow and the principle of using a stable isotope-labeled internal standard.
Caption: General workflow for the bioanalysis of Darunavir using LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencescholar.us [sciencescholar.us]
- 4. pnrjournal.com [pnrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring Antiretrovirals by High Resolution Mass Spectrometry [thermofisher.com]
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of the antiretroviral drug Darunavir, the choice of an appropriate internal standard is paramount to ensure the reliability and reproducibility of results. A stable isotope-labeled (SIL) internal standard, such as Darunavir-d9, is considered the gold standard due to its physicochemical properties being nearly identical to the analyte.[1] This guide provides a comparative overview of the inter-day and intra-day precision and accuracy of this compound and other alternative internal standards, supported by experimental data and detailed protocols.
The Role of Internal Standards in Bioanalysis
Internal standards (IS) are essential in quantitative liquid chromatography-mass spectrometry (LC-MS) bioanalysis.[2] They are compounds with similar physicochemical properties to the analyte of interest, added at a constant concentration to all samples, including calibration standards and quality controls, before sample processing. The primary function of an IS is to correct for variability that may occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the method.[1]
Performance of this compound as an Internal Standard
This compound is a deuterated analog of Darunavir, making it an ideal internal standard. Its nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to Darunavir allow it to effectively compensate for variations in the analytical process.
Data Presentation: Precision and Accuracy of Darunavir Quantification with this compound
The following table summarizes the inter-day and intra-day precision and accuracy from a validated UPLC-MS/MS method for the simultaneous determination of Darunavir, Atazanavir, and Ritonavir in human plasma, using their respective deuterated internal standards.[3]
| Quality Control Sample | Precision (% CV) - Intra-batch | Accuracy (%) - Intra-batch | Precision (% CV) - Inter-batch | Accuracy (%) - Inter-batch |
| LLOQ QC (5 ng/mL) | 7.3 | 104.4 | 6.8 | 102.1 |
| Low QC (15 ng/mL) | 4.5 | 98.7 | 5.1 | 99.3 |
| Medium QC (1500 ng/mL) | 2.1 | 95.4 | 3.2 | 96.8 |
| High QC (4000 ng/mL) | 1.9 | 91.3 | 2.5 | 92.5 |
| ULOQ QC (5000 ng/mL) | 0.8 | 97.6 | 1.5 | 98.2 |
Data sourced from a study validating a UPLC-MS/MS method.[3] The precision is expressed as the coefficient of variation (% CV), and accuracy is presented as the percentage of the nominal concentration.
The data demonstrates that the use of this compound as an internal standard results in excellent precision and accuracy, well within the acceptance criteria set by regulatory bodies like the U.S. Food and Drug Administration (FDA).[3]
Comparison with Alternative Internal Standards
While SIL internal standards are preferred, structural analogs are sometimes used.[1] Below is a comparison of the performance of methods using alternative internal standards for Darunavir quantification.
Data Presentation: Performance of Alternative Internal Standards
| Internal Standard | Matrix | Precision (% CV) | Accuracy (%) | Reference |
| Verapamil | Human Plasma | Intra-batch: 0.5 - 3.5Inter-batch: 0.9 - 3.3 | Intra-batch: 99.79 - 100.24Inter-batch: 99.74 - 100.61 | [4] |
| Carbamazepine | Human Plasma | LQC: 4.85HQC: 2.36 | LQC: 101.2HQC: 98.9 | [5] |
| Quinoxaline | Human Plasma | Intra-day: < 8.4Inter-day: < 8.3 | Mean Accuracy: 3.9 (% deviation) | [6] |
This comparison highlights that while alternative internal standards can provide acceptable results, the precision and accuracy values may vary. The choice of internal standard should be carefully validated for each specific assay.
Experimental Protocols
A robust and validated bioanalytical method is crucial for accurate quantification. The following is a representative experimental protocol for the determination of Darunavir in human plasma using LC-MS/MS with this compound as an internal standard.
Sample Preparation: Solid Phase Extraction (SPE)[5]
-
Aliquoting: Transfer 50 µL of human plasma (calibration standards, quality controls, or study samples) into a 96-well plate.
-
Internal Standard Addition: Add 50 µL of the working internal standard solution (this compound in methanol) to all wells except the blank plasma.
-
Precipitation: Add 100 µL of 1% formic acid in water to each well.
-
SPE Conditioning: Condition an Oasis HLB SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma samples onto the SPE plate.
-
Washing: Wash the SPE plate with 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions[5]
-
LC System: Waters Acquity UPLC
-
Column: Waters Acquity UPLC C18 (50 × 2.1 mm, 1.7 µm)
-
Mobile Phase A: 10 mM ammonium formate, pH 4.0
-
Mobile Phase B: Acetononitrile
-
Gradient Elution: A time-programmed gradient is used to separate the analytes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Darunavir Transition: m/z 548.1 → 392.0[5]
-
This compound Transition: Specific transition for the deuterated standard is monitored.
-
Visualizing the Workflow and Logic
To better understand the experimental process and the role of the internal standard, the following diagrams are provided.
Caption: Experimental workflow for Darunavir bioanalysis.
Caption: Role of an internal standard in ensuring accuracy.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiretroviral drug development and quality control, the robustness of analytical methods is paramount to ensure reliable and reproducible data. This guide provides a comparative analysis of the robustness of an analytical method for Darunavir with and without the use of its deuterated internal standard, Darunavir-d9. While direct comparative studies are not extensively available in the public domain, this guide leverages established principles of analytical chemistry and data from existing validation studies to illustrate the significant advantages of employing a stable isotope-labeled internal standard.
The Role of Internal Standards in Analytical Method Robustness
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, added in a constant amount to all samples, standards, and blanks. Its primary function is to compensate for variations that can occur during sample preparation and analysis. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard as it co-elutes with the analyte and behaves nearly identically during extraction, chromatography, and ionization, thus providing the most accurate correction for potential errors.
Comparative Analysis of Robustness Parameters
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. This is a critical component of method validation as per the International Council for Harmonisation (ICH) guidelines. The following table summarizes the expected impact on key robustness parameters when analyzing Darunavir with and without an internal standard.
| Robustness Parameter | Method without Internal Standard (IS) | Method with this compound as IS | Rationale for Improvement with IS |
| Flow Rate Variation (±10%) | Higher potential for variability in peak area and retention time, leading to less precise quantification. | Minimal impact on the analyte/IS peak area ratio, ensuring consistent and accurate quantification. | The IS experiences the same flow rate variations as the analyte, and the ratio of their responses remains constant. |
| Mobile Phase Composition Variation (e.g., ±2% organic phase) | Shifts in retention time and changes in peak shape and area can significantly affect accuracy and precision. | The analyte/IS peak area ratio remains stable as both are similarly affected by changes in the mobile phase. | Co-elution of the analyte and IS ensures that any chromatographic shifts affect both compounds proportionally. |
| Column Temperature Variation (±5 °C) | Can lead to shifts in retention time and potential changes in peak resolution and area, impacting quantification. | Negligible effect on the analyte/IS peak area ratio, leading to more reliable results. | Both analyte and IS experience the same temperature effects, nullifying the impact on their response ratio. |
| pH of Mobile Phase Buffer Variation (±0.2 units) | Can cause significant changes in the ionization and retention of Darunavir, affecting peak shape and area. | The analyte/IS peak area ratio is maintained, providing consistent results despite pH fluctuations. | As a deuterated analog, this compound has the same pKa as Darunavir, ensuring their chromatographic behavior is identically affected by pH changes. |
| Sample Preparation and Extraction Variability | Inconsistencies in extraction recovery can lead to significant errors in the final quantified amount. | Compensates for losses during sample processing, as the analyte and IS are lost in the same proportion. | The ratio of the analyte to the IS remains constant even if the absolute recovery varies between samples. |
| Injection Volume Variation | Direct impact on the peak area, leading to proportional errors in quantification if the injection volume is not precise. | The analyte/IS peak area ratio is independent of the injection volume, leading to improved precision. | Any variation in the injected volume affects both the analyte and the IS equally. |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the robustness of an analytical method for Darunavir.
Robustness Testing Protocol
Objective: To evaluate the reliability of the analytical method under minor variations in its parameters.
Procedure:
-
Prepare a standard solution of Darunavir and, if applicable, a working solution of this compound internal standard.
-
Spike a blank matrix (e.g., plasma, formulation excipients) with a known concentration of Darunavir (and this compound).
-
Analyze the samples using the standard analytical method and then introduce small, deliberate changes to the method parameters, one at a time. The typical variations include:
-
Flow rate of the mobile phase (e.g., ± 0.1 mL/min).
-
Percentage of organic solvent in the mobile phase (e.g., ± 2%).
-
pH of the aqueous buffer in the mobile phase (e.g., ± 0.2 units).
-
Column temperature (e.g., ± 5 °C).
-
-
For each condition, inject the sample in triplicate.
-
Calculate the concentration of Darunavir for each condition. For the method with an internal standard, calculate the peak area ratio of Darunavir to this compound.
-
Evaluate the results based on the percentage relative standard deviation (%RSD) of the measurements and the deviation of the mean result from the nominal concentration.
Sample Preparation Protocol for LC-MS/MS Analysis
Objective: To extract Darunavir and this compound from a biological matrix for quantification.
Procedure:
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL).
-
Vortex for 10 seconds to mix.
-
Add 500 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.
Visualizing the Impact of an Internal Standard
The following diagrams illustrate the logical workflow of robustness testing and the principle of internal standard correction.
Caption: Workflow for robustness testing of an analytical method.
Caption: Principle of internal standard correction for experimental variations.
Conclusion
The use of a stable isotope-labeled internal standard like this compound significantly enhances the robustness of an analytical method for the quantification of Darunavir. By compensating for variations in sample preparation, injection volume, and chromatographic conditions, this compound ensures the accuracy and precision of the results, which is critical for reliable drug development, quality control, and clinical monitoring. While methods without an internal standard can be validated, they are more susceptible to variability and require more stringent control over all analytical parameters. Therefore, the incorporation of this compound is a highly recommended practice for developing a truly robust and reliable analytical method.
This guide provides a detailed comparison of the bioequivalence of two distinct oral formulations of darunavir, an essential protease inhibitor in the management of HIV-1 infection. The following analysis is based on a pivotal bioequivalence study that utilized a deuterated internal standard, Darunavir-d9, for precise quantification. This document is intended for researchers, scientists, and professionals in the field of drug development to offer a clear understanding of the comparative performance and the methodologies employed in such assessments.
Pharmacokinetic Bioequivalence Assessment
A comparative analysis of the key pharmacokinetic parameters following the administration of a test and a reference 800 mg tablet formulation of darunavir was conducted. The study aimed to determine if the test formulation (Darunavir propylene glycolate) is bioequivalent to the reference formulation (Darunavir ethanolate). The standard acceptance criteria for bioequivalence, as recommended by the US Food and Drug Administration (FDA), require the 90% confidence intervals (CIs) for the ratio of the geometric means (Test/Reference) of Cmax, AUC0-t, and AUC0-inf to fall within the range of 80.00% to 125.00%.[1]
The results, as summarized in the table below, indicate that the 90% CIs for the key pharmacokinetic parameters fell within the accepted range for bioequivalence.
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval |
| Cmax (ng/mL) | 6803.1 ± 2018.4 | 7038.5 ± 1865.2 | 96.66 | 85.90 - 108.77 |
| AUC0-t (ng·h/mL) | 48953.6 ± 17321.9 | 54441.3 ± 16934.7 | 89.92 | 76.46 - 105.76 |
| AUC0-inf (ng·h/mL) | 50132.8 ± 18123.5 | 57889.1 ± 17854.3 | 86.60 | 67.96 - 110.34 |
| Tmax (h) | 3.5 ± 1.0 | 3.4 ± 0.9 | - | - |
| t1/2 (h) | 14.8 ± 3.2 | 15.1 ± 3.5 | - | - |
Data sourced from a bioequivalence study of Darunavir ethanolate and Darunavir propylene glycolate tablets.[1]
Experimental Protocols
The bioequivalence of the two darunavir formulations was established through a robust clinical trial adhering to international regulatory standards. The key methodologies are detailed below.
Study Design
The study was designed as a single-dose, two-treatment, two-period crossover study conducted in healthy adult subjects.[2][3][4] A washout period of at least seven days was implemented between the two treatment periods to prevent any carry-over effects.[2] To enhance the absorption and bioavailability of darunavir, each 800 mg dose was co-administered with 100 mg of ritonavir.[2][3][4][5] The ritonavir dosing was initiated two days prior to the administration of darunavir and continued until the completion of the pharmacokinetic sampling for each period.[2][3][4] The study was conducted under fed conditions, with the administration of a standard breakfast, to reflect real-life patient conditions.[2]
Sample Collection and Analysis
Blood samples were collected at predefined intervals to characterize the pharmacokinetic profile of darunavir.[2] Plasma concentrations of darunavir were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][5]
LC-MS/MS Method for Darunavir Quantification
A highly sensitive and specific LC-MS/MS method was employed for the determination of darunavir in human plasma.
-
Sample Preparation: Solid-phase extraction was utilized for the preparation of the plasma samples.[1]
-
Internal Standard: this compound was used as the internal standard to ensure accuracy and precision during quantification.[1][6]
-
Chromatographic Separation: The chromatographic separation was achieved on a C18 column.
-
Mass Spectrometry: The analysis was performed using a tandem mass spectrometer with electrospray ionization in the positive mode. The precursor to product ion transitions monitored were:
-
Data Analysis: The data acquisition and processing were performed using specialized software to calculate the concentrations of darunavir in each sample.[1]
Workflow and Process Diagrams
The following diagrams illustrate the key processes involved in the bioequivalence assessment of the two darunavir formulations.
Caption: Workflow of the Darunavir Bioequivalence Study.
Caption: LC-MS/MS Analytical Workflow for Darunavir.
References
- 1. scientiaricerca.com [scientiaricerca.com]
- 2. extranet.who.int [extranet.who.int]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. extranet.who.int [extranet.who.int]
- 6. Pharmacokinetic profile and safety of adjusted doses of darunavir/ritonavir with rifampicin in people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
For immediate release – This document provides essential safety and logistical information for the proper disposal of Darunavir-d9, a deuterated internal standard for the HIV-1 protease inhibitor Darunavir. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks and environmental impact.
Regulatory Framework
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and, for controlled substances, the Drug Enforcement Administration (DEA).[1][2][3][4] Many states have their own, often more stringent, regulations.[1] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Based on available data, Darunavir is not expected to have a significant adverse environmental impact.[5] However, proper disposal is still necessary to prevent environmental contamination.
Summary of Key Safety and Disposal Information
| Aspect | Guideline | Source |
| Waste Classification | Likely non-hazardous pharmaceutical waste. However, consult your EHS department for a definitive classification. | [3] |
| Primary Disposal Method | Incineration at a licensed facility is the preferred method for pharmaceutical waste.[2] | [2] |
| Sewer Disposal | Do not flush this compound down the drain. The EPA's Subpart P rule prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[2] | [2] |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling this compound. | [6] |
| Spill Management | In case of a spill, avoid generating dust. Moisten with a damp cloth or paper towel and place in a sealed container for disposal. | [6] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended procedure for disposing of pure this compound (solid) and solutions containing this compound.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired pure this compound should be collected in a clearly labeled, sealed container designated for "non-hazardous pharmaceutical waste" or as directed by your EHS department.
-
Liquid Waste: Solutions of this compound in organic solvents (e.g., DMSO, Methanol) should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's EHS guidelines.
-
Contaminated Materials: Items such as pipette tips, vials, and gloves that are contaminated with this compound should be placed in a designated solid waste container for pharmaceutical waste.
2. Waste Container Management:
-
Ensure all waste containers are in good condition, compatible with the waste they hold, and are kept securely closed when not in use.
-
Label all containers clearly with "this compound Waste" and the name of the solvent if applicable. Include the date of initial waste accumulation.
3. Waste Storage:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Follow your institution's guidelines for the maximum accumulation time for pharmaceutical waste.
4. Disposal Arrangement:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.
-
Do not attempt to dispose of the waste through regular trash or by flushing it down the drain.[7][8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical flow for this compound disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
